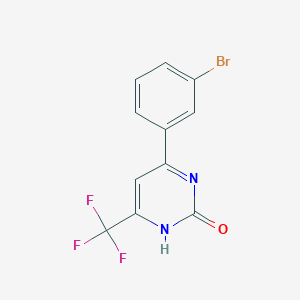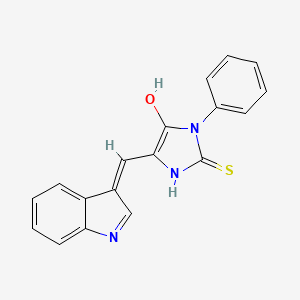![molecular formula C12H14N4O3 B13718577 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxyethylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with 2-(benzyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired positions on the triazine ring. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces one of the chlorine atoms on the cyanuric chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce reaction times. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[[2-(Methoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Ethoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Phenoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
Uniqueness
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N4O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
6-(2-phenylmethoxyethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O3/c17-11-14-10(15-12(18)16-11)13-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14,15,16,17,18) |
Clé InChI |
PCVGAKIEWGZKGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCNC2=NC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


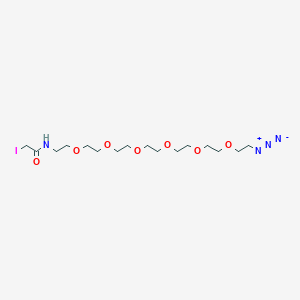
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
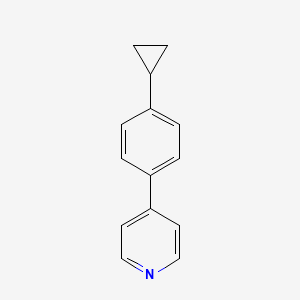
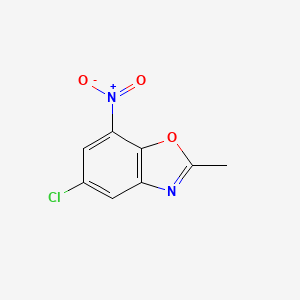
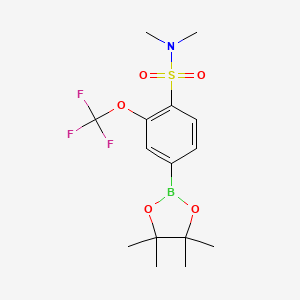
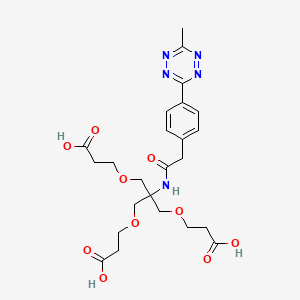
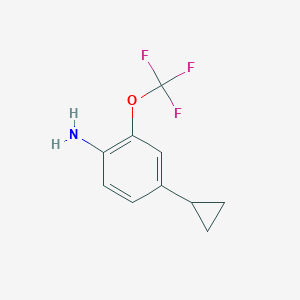
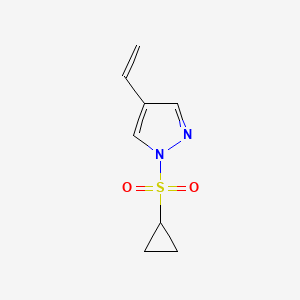
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
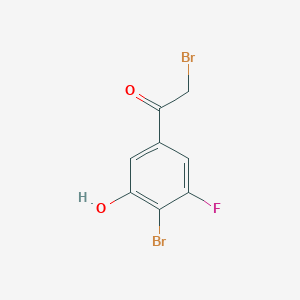
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
